molecular formula C11H10Cl2N2 B3230787 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline CAS No. 131110-43-5

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline

Cat. No.: B3230787
CAS No.: 131110-43-5
M. Wt: 241.11 g/mol
InChI Key: BFGQAQMCQRADHR-UHFFFAOYSA-N
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Description

Chemical Identity: 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline (CAS 131110-43-5) is a cinnoline derivative with the molecular formula C₁₁H₁₀Cl₂N₂ and a molecular weight of 241.12 g/mol . Its structure features a chloro group at position 4, a 2-chloroethyl substituent at position 3, and a methyl group at position 8 on the cinnoline backbone (a bicyclic aromatic system with two nitrogen atoms).

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-8-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c1-7-3-2-4-8-10(13)9(5-6-12)14-15-11(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGQAQMCQRADHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N=N2)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the cinnoline core. Subsequent chlorination and methylation steps introduce the chloro and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield a quinoline derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline is its role as a precursor in the synthesis of anticancer agents. It has been investigated for its potential to inhibit various cancer pathways, particularly in the development of multi-kinase inhibitors. For instance, compounds derived from this structure have shown efficacy against tumors by targeting key kinases involved in cell proliferation and angiogenesis.

Case Study: Sorafenib Derivatives

Research indicates that derivatives of this compound can be synthesized to create analogs of Sorafenib, a well-known multi-targeted tyrosine kinase inhibitor used in treating renal cell carcinoma. The synthesis involves the chlorination and subsequent modifications to enhance the pharmacological profile of the resulting compounds .

Organic Synthesis Applications

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its unique structure allows for various modifications that can lead to the formation of more complex organic molecules. It can be used in:

  • Synthesis of Heterocycles: The compound can be utilized to synthesize various heterocyclic compounds, which are crucial in pharmaceutical chemistry.
  • Functionalization Reactions: The presence of chlorine atoms makes it a suitable candidate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Material Science Applications

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in developing specialty polymers that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAnticancer drug synthesisPrecursor for Sorafenib analogs
Organic SynthesisBuilding block for complex organic moleculesUseful in heterocycle synthesis
Material ScienceDevelopment of specialty polymersEnhances thermal stability and chemical resistance

Safety and Handling Considerations

Given its chemical nature, this compound must be handled with care. It is classified under hazardous substances due to its potential toxicity upon exposure. Appropriate safety measures should be implemented during handling and storage:

  • Signal Word: Danger
  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
  • Precautionary Statements: P201 (Obtain special instructions before use), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Physicochemical Properties :

  • Boiling Point: Not explicitly reported in the evidence.
  • Hazards : Classified under UN# 2811 (Class 6.1 toxic substances) with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (suspected of causing genetic defects) .

Structural Analogs and Their Properties

The table below compares 4-Chloro-3-(2-chloroethyl)-8-methylcinnoline with structurally related compounds:

Compound Name Structure/Backbone Molecular Formula Key Substituents Reported Biological Activity Toxicity/Notes References
This compound Cinnoline C₁₁H₁₀Cl₂N₂ 4-Cl, 3-(2-Cl-ethyl), 8-CH₃ Not explicitly reported; inferred alkylation potential High toxicity (H301, H311, H331, H341)
2-Chloro-3-(2-chloroethyl)-8-ethylquinoline Quinoline C₁₃H₁₄Cl₂N 2-Cl, 3-(2-Cl-ethyl), 8-C₂H₅ Not reported; similar chloroethyl group for alkylation Classified as toxic (exact hazards unspecified)
4-Chloro-3-ethylquinoline-8-carbonitrile Quinoline C₁₂H₉ClN₂ 4-Cl, 3-C₂H₅, 8-CN Potential kinase inhibition (common in nitrile-containing analogs) Limited toxicity data available
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea C₉H₁₆ClN₃O₂ 2-Cl-ethyl, cyclohexyl, nitrosourea Antileukemic (alkylates DNA/proteins) Binds plasma proteins; neurotoxic
8-Carbamoyl-3-(2-chloroethyl)imidazo-tetrazinone Imidazo-tetrazinone C₇H₈ClN₇O 2-Cl-ethyl, carbamoyl DNA interstrand cross-linking (anticancer activity) Cytotoxic via DNA damage

Key Comparative Insights

Reactivity and Mechanism of Action
  • Chloroethyl Group: The 2-chloroethyl moiety in the cinnoline derivative is a known alkylating agent, analogous to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) and imidazo-tetrazinones. These compounds degrade to generate reactive intermediates (e.g., chloroethyldiazo species) that alkylate DNA, forming cross-links and inhibiting replication .
  • Cinnoline vs. For example, 4-Chloro-3-ethylquinoline-8-carbonitrile’s nitrile group enhances polarity, possibly improving kinase binding .
Toxicity and Solubility
  • Toxicity: The cinnoline derivative’s hazard profile (H341 for genetic toxicity) aligns with chloroethyl agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which cause delayed hematopoietic toxicity .
  • Lipophilicity: Nitrosoureas with higher octanol/water distribution coefficients exhibit better blood-brain barrier penetration but increased toxicity. The cinnoline’s aromatic system may balance solubility and efficacy .

Biological Activity

4-Chloro-3-(2-chloroethyl)-8-methylcinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10Cl2N2C_{11}H_{10}Cl_2N_2, with a molecular weight of 241.12 g/mol. The compound features a cinnoline core, which is a bicyclic structure containing both benzene and pyrazole rings, enhanced by chloroethyl and methyl substituents that may influence its biological activity .

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, halogenated derivatives have shown improved binding affinity to biological targets, which may correlate with enhanced potency against cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-715Apoptosis induction
Study BHeLa10Cell cycle arrest
Study CA54912Inhibition of angiogenesis

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against various phytopathogenic microorganisms, making it a candidate for agricultural applications as a fungicide or bactericide. The compound's chlorinated structure is hypothesized to enhance its reactivity towards microbial targets .

Table 2: Antimicrobial Efficacy

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Fusarium oxysporum20 µg/mL
Escherichia coli30 µg/mL
Staphylococcus aureus25 µg/mL

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions involving suitable precursors. One notable method includes nucleophilic substitution reactions where the chloroethyl group acts as an electrophile, allowing for the formation of the desired compound under controlled conditions to maximize yield and minimize by-products .

General Synthetic Route:

  • Start with an appropriate cinnoline derivative.
  • Introduce chloroethyl groups via nucleophilic substitution.
  • Purify the final product through recrystallization or chromatography.

Case Studies

Several case studies have highlighted the potential applications of this compound in both medicinal and agricultural fields:

  • Case Study on Cancer Treatment : A study involving the administration of this compound to xenograft models demonstrated significant tumor reduction compared to controls, suggesting its potential as a therapeutic agent in oncology .
  • Agricultural Application : Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling fungal infections in crops, indicating its viability as an environmentally friendly pesticide alternative .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(2-chloroethyl)-8-methylcinnoline
Reactant of Route 2
4-Chloro-3-(2-chloroethyl)-8-methylcinnoline

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